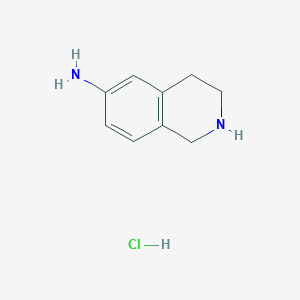

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Descripción general

Descripción

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is a synthetic derivative of 1,2,3,4-tetrahydroisoquinoline, which has garnered significant attention in the scientific community due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diverse Biological Activities

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has been extensively studied for its biological activities against various pathogens and neurodegenerative disorders. Research indicates that this compound exhibits:

- Antimicrobial Activity : It has shown efficacy against a range of bacteria and viruses, suggesting potential as an antimicrobial agent. For instance, a study demonstrated its effectiveness against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells .

- Neuroprotective Effects : The compound may protect neuronal cells from damage related to neurodegenerative diseases by modulating neuroinflammatory responses .

Structural-Activity Relationship (SAR)

The structural modifications of tetrahydroisoquinoline derivatives influence their biological activity. Research has highlighted the importance of specific substitutions at various positions on the isoquinoline structure to enhance potency against targeted receptors and biological pathways .

Pharmacological Applications

Target Receptors

This compound interacts with several key receptors in the body:

- Orexin Receptors : It acts as an antagonist at orexin receptors (OX1), which are involved in regulating arousal and appetite. This action suggests potential therapeutic applications in treating drug addiction and related disorders.

- Dopaminergic Systems : The compound influences dopaminergic pathways critical for conditions such as Parkinson's disease.

Antiviral Activity Against SARS-CoV-2

A notable study synthesized two novel compounds based on the tetrahydroisoquinoline structure. One of these compounds demonstrated significant antiviral activity against SARS-CoV-2, outperforming traditional treatments like chloroquine. The mechanism of action primarily involved inhibition of post-entry viral replication .

Neuroprotective Studies

Research has indicated that tetrahydroisoquinoline derivatives can exert neuroprotective effects through modulation of neurotransmitter systems and cellular signaling pathways. These effects have been documented in studies focusing on neuroinflammatory responses and cellular protection against oxidative stress .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride include:

- 1,2,3,4-Tetrahydroisoquinoline

- 3,4-Dihydroisoquinoline

- 1,2,3,4-Tetrahydroisoquinolin-6-ol

Uniqueness

This compound is unique due to its specific amine substitution at the 6-position, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a compound belonging to the isoquinoline alkaloids, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound exhibits its biological effects through various biochemical pathways. It is known to interact with multiple targets in the body, influencing neurotransmitter systems and cellular signaling pathways. The compound has been shown to modulate the activity of receptors involved in neurodegenerative disorders and infectious diseases .

Target Receptors

- Orexin Receptors : The compound has shown antagonistic activity at orexin receptors (OX1), which are implicated in regulating arousal and appetite. This action suggests potential applications in treating drug addiction and related disorders .

- Dopaminergic Systems : Research indicates that tetrahydroisoquinoline derivatives can influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from damage associated with neurodegenerative diseases. Its ability to modulate neuroinflammatory responses contributes to its neuroprotective properties .

- Antimicrobial Activity : The compound has shown efficacy against various pathogens, suggesting its potential as an antimicrobial agent. Its broad-spectrum activity against bacteria and viruses has been documented in several studies .

Neurodegenerative Disorders

A study investigating the effects of tetrahydroisoquinoline derivatives on neurodegeneration found that these compounds could ameliorate symptoms in models of Parkinson's disease. Specifically, they were effective in reducing neurotoxic effects induced by MPTP in mice, indicating a protective role against dopaminergic cell death .

Antiviral Activity

Recent research highlighted the antiviral properties of tetrahydroisoquinoline derivatives against SARS-CoV-2. One study reported that a derivative exhibited an effective concentration (EC50) of 2.78 μM against viral replication in lung cells, outperforming traditional antiviral agents like chloroquine . This positions this compound as a promising candidate for further development as an antiviral therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective; Antimicrobial | Basic amine substitution at the 6-position |

| 3,4-Dihydroisoquinoline | Limited neuroprotective properties | Lacks the amine group at the 6-position |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic effects; potential for addiction treatment | Methyl substitution alters biological activity |

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSYUPAHMVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938716 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-42-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.